1-(3-(Methylthio)propyl)piperazine
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Overview
Description
1-(3-(Methylthio)propyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a methylthio group attached to the propyl chain, which is connected to the piperazine ring. The presence of the methylthio group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(3-(Methylthio)propyl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-(3-chloropropyl)piperazine with sodium methylthiolate. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through distillation or recrystallization .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3-(Methylthio)propyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles like halides or amines.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-(Methylthio)propyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Piperazine derivatives are known for their pharmacological activities. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(3-(Methylthio)propyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methylthio group may enhance the compound’s binding affinity and selectivity for certain targets. Pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor modulation .
Comparison with Similar Compounds
1-(3-(Methylthio)propyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-(Methylthio)ethyl)piperazine: Similar structure but with a shorter alkyl chain.
1-(3-(Ethylthio)propyl)piperazine: Similar structure but with an ethylthio group instead of a methylthio group.
1-(3-(Methylthio)propyl)-4-methylpiperazine: Similar structure but with an additional methyl group on the piperazine ring.
These compounds share similar chemical properties but differ in their biological activities and applications. The presence of different substituents can significantly impact their reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C8H18N2S |
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Molecular Weight |
174.31 g/mol |
IUPAC Name |
1-(3-methylsulfanylpropyl)piperazine |
InChI |
InChI=1S/C8H18N2S/c1-11-8-2-5-10-6-3-9-4-7-10/h9H,2-8H2,1H3 |
InChI Key |
LPILYNFKZHWSSG-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCN1CCNCC1 |
Origin of Product |
United States |
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